
N2-(3-Pyridinylmethyl)-2,5-pyridinediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-(PYRIDIN-3-YLMETHYL)PYRIDINE-2,5-DIAMINE is an organic compound with the molecular formula C11H12N4 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(PYRIDIN-3-YLMETHYL)PYRIDINE-2,5-DIAMINE typically involves the reaction of pyridine derivatives with appropriate amines. One common method involves the reaction of 2,5-diaminopyridine with 3-pyridinemethanol under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in a solvent such as ethanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of N2-(PYRIDIN-3-YLMETHYL)PYRIDINE-2,5-DIAMINE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
N2-(PYRIDIN-3-YLMETHYL)PYRIDINE-2,5-DIAMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium or potassium permanganate (KMnO4) in a basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl3) or nucleophiles (e.g., hydroxide ions) in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, reduction may produce amines, and substitution reactions may result in halogenated or alkylated derivatives .
Aplicaciones Científicas De Investigación
N2-(PYRIDIN-3-YLMETHYL)PYRIDINE-2,5-DIAMINE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials, including polymers and coordination complexes with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of N2-(PYRIDIN-3-YLMETHYL)PYRIDINE-2,5-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
N2-(PYRIDIN-2-YLMETHYL)PYRIDINE-2,5-DIAMINE: A similar compound with the pyridine ring attached at the 2-position instead of the 3-position.
N2-(PYRIDIN-4-YLMETHYL)PYRIDINE-2,5-DIAMINE: A compound with the pyridine ring attached at the 4-position.
Uniqueness
N2-(PYRIDIN-3-YLMETHYL)PYRIDINE-2,5-DIAMINE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring attachment can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
Número CAS |
361550-32-5 |
|---|---|
Fórmula molecular |
C11H12N4 |
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
2-N-(pyridin-3-ylmethyl)pyridine-2,5-diamine |
InChI |
InChI=1S/C11H12N4/c12-10-3-4-11(15-8-10)14-7-9-2-1-5-13-6-9/h1-6,8H,7,12H2,(H,14,15) |
Clave InChI |
YLBUZUODJCFQJA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)CNC2=NC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


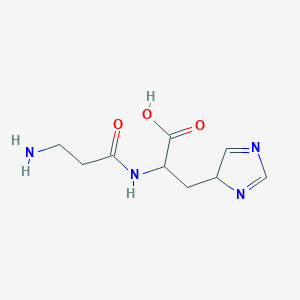
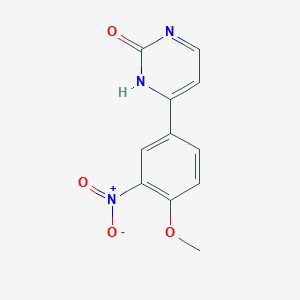




![Benzyl 2-[4,7,8-trimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14119215.png)
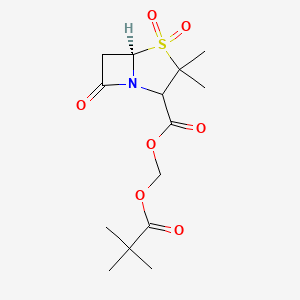

![4-[(4-Ethoxyphenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B14119218.png)
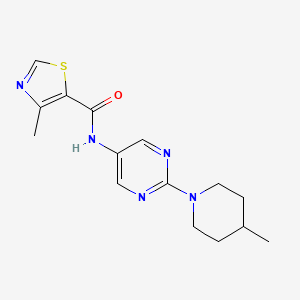
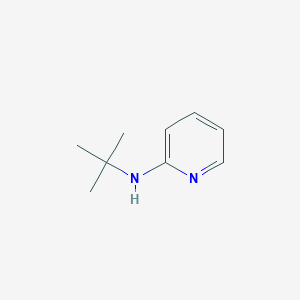
![2-{2-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)amino]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14119233.png)
![(2Z)-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl][2-(4-ethylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B14119236.png)
